molecular formula C10H11BrN2 B13335614 5-Bromo-3-isopropyl-1H-pyrrolo[3,2-b]pyridine

5-Bromo-3-isopropyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B13335614
M. Wt: 239.11 g/mol
InChI Key: PCKJXGQJBIIWBN-UHFFFAOYSA-N
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Description

5-Bromo-3-isopropyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a pyrrolo[3,2-b]pyridine core structure with a bromine atom at the 5-position and an isopropyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-isopropyl-1H-pyrrolo[3,2-b]pyridine typically involves the bromination of 3-isopropyl-1H-pyrrolo[3,2-b]pyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction conditions often include room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-isopropyl-1H-pyrrolo[3,2-b]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered electronic properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,2-b]pyridine derivatives, while oxidation and reduction reactions can introduce or modify functional groups on the core structure.

Scientific Research Applications

5-Bromo-3-isopropyl-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting protein kinases and other enzymes.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving signal transduction and cellular communication.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-3-isopropyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt various cellular pathways, leading to effects such as reduced cell proliferation and induced apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1H-pyrrolo[2,3-b]pyridine: Similar in structure but lacks the isopropyl group at the 3-position.

    5-Bromo-7-azaindole: Another related compound with a different nitrogen positioning in the ring structure.

    3-Isopropyl-1H-pyrrolo[3,2-b]pyridine: Similar but without the bromine atom at the 5-position.

Uniqueness

5-Bromo-3-isopropyl-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of both the bromine atom and the isopropyl group, which can influence its reactivity and interaction with biological targets. This combination of substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications.

Properties

Molecular Formula

C10H11BrN2

Molecular Weight

239.11 g/mol

IUPAC Name

5-bromo-3-propan-2-yl-1H-pyrrolo[3,2-b]pyridine

InChI

InChI=1S/C10H11BrN2/c1-6(2)7-5-12-8-3-4-9(11)13-10(7)8/h3-6,12H,1-2H3

InChI Key

PCKJXGQJBIIWBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CNC2=C1N=C(C=C2)Br

Origin of Product

United States

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